

Structure Elucidation of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate**, a chiral building block of significant interest in medicinal chemistry and drug development. This document outlines the key analytical techniques and expected data for the comprehensive characterization of this molecule.

Chemical Structure and Properties

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate is a carbamate-protected derivative of (S)-2-(aminomethyl)pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group is crucial in synthetic chemistry for temporarily masking the reactivity of the primary amine.

Table 1: Chemical and Physical Properties

Property	Value
IUPAC Name	tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate
CAS Number	141774-70-1
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂
Molecular Weight	200.28 g/mol
SMILES	<chem>CC(C)(C)OC(=O)NC[C@H]1CCCN1</chem>

Synthesis Protocol

A common and efficient method for the synthesis of **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate** involves the reaction of (S)-2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis

- **Reaction Setup:** Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
- **Addition of Boc Anhydride:** To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent dropwise over a period of 30 minutes.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate**.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for the confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Table 2: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.8-5.2	br s	1H	NH-Boc
~3.3-3.6	m	1H	CH-pyrrolidine (α to NH)
~3.0-3.3	m	2H	$\text{CH}_2\text{-NHBoc}$
~2.8-3.0	m	2H	NH-CH_2 (pyrrolidine)
~1.7-2.0	m	4H	$-\text{CH}_2\text{-CH}_2-$ (pyrrolidine)
1.45	s	9H	$-\text{C}(\text{CH}_3)_3$
~1.5-1.7	br s	1H	NH (pyrrolidine)

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (carbamate)
~79.5	-C(CH ₃) ₃
~58.0	CH (pyrrolidine, C2)
~46.5	NCH ₂ (pyrrolidine, C5)
~45.0	CH ₂ -NHBoc
~29.0	-C(CH ₃) ₃
~25.5	CH ₂ (pyrrolidine, C3)
~24.5	CH ₂ (pyrrolidine, C4)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Broad	N-H stretch (carbamate)
~3300	Weak, Broad	N-H stretch (pyrrolidine)
~2970, 2870	Strong	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
~1520	Medium	N-H bend (carbamate)
~1170	Strong	C-O stretch (carbamate)

Mass Spectrometry (MS)

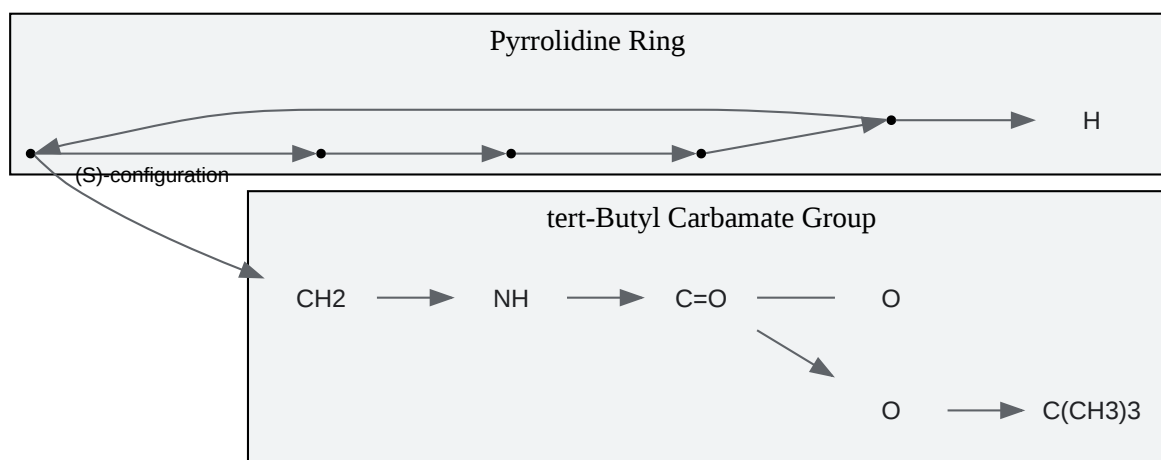
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment	Description
201	$[M+H]^+$	Protonated molecular ion
145	$[M - C_4H_8 + H]^+$	Loss of isobutylene from the Boc group
101	$[M - Boc + H]^+$	Loss of the tert-butoxycarbonyl group
84	$[C_5H_{10}N]^+$	Pyrrolidin-2-ylmethyl cation
57	$[C_4H_9]^+$	tert-Butyl cation

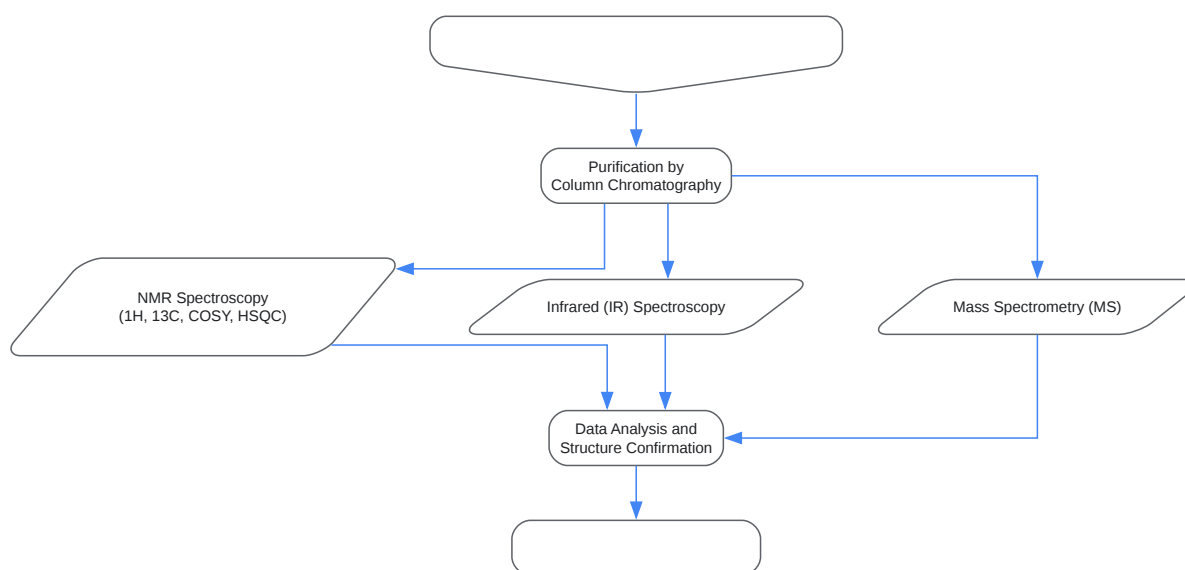
Visualization of Structure and Workflow

The following diagrams illustrate the chemical structure and a typical workflow for the structure elucidation of **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate**.



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Caption: Chemical structure of **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate**.



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Caption: Experimental workflow for the structure elucidation.

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